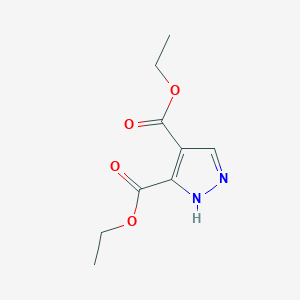

Diethyl 1H-pyrazole-3,4-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 1H-pyrazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-10-11-7(6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKOLHTYHOVCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561080 | |

| Record name | Diethyl 1H-pyrazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37687-26-6 | |

| Record name | Diethyl 1H-pyrazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diethyl 1H-pyrazole-3,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diethyl 1H-pyrazole-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of Diethyl 1H-pyrazole-3,4-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its effective application in research and development, influencing everything from reaction kinetics to formulation and bioavailability. This document moves beyond a simple data sheet, offering insights into the experimental determination of these properties and the underlying molecular principles.

Molecular Structure and Identification

At the core of its physical behavior is the molecular structure of this compound. A clear distinction from its common isomer, Diethyl 1H-pyrazole-3,5-dicarboxylate, is essential for accurate research.

Systematic Name: this compound CAS Number: 37687-26-6 Molecular Formula: C₉H₁₂N₂O₄ Molecular Weight: 212.20 g/mol

The positional arrangement of the two carboxylate groups on the pyrazole ring significantly influences the molecule's polarity, hydrogen bonding capabilities, and crystal packing, thereby dictating its physical properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its microscopic molecular characteristics. The data presented here has been compiled from available literature and cross-referenced for accuracy.

| Property | Value | Source |

| Melting Point | 69-70 °C | [1] |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Appearance | Pale yellow crystals | [1] |

Insight: The melting point of 69-70 °C suggests a moderate degree of intermolecular forces in the crystalline state. The lack of readily available boiling point data is common for such compounds, as they may decompose at higher temperatures before boiling. Solubility is a critical parameter for any application and its experimental determination is highly recommended.

Experimental Determination of Physical Properties

To ensure the integrity of research, experimental verification of physical properties is crucial. Below are standardized protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a fundamental indicator of purity. A sharp melting range (typically <1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (where applicable)

Given the potential for decomposition, boiling point determination should be approached with caution. Micro-boiling point determination is recommended to minimize sample volume and thermal stress.

Protocol:

-

Sample Preparation: A small amount of the liquid (if the compound is molten) is introduced into a small test tube.

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed into the test tube.

-

Heating: The assembly is heated in a suitable apparatus (e.g., Thiele tube).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

A qualitative assessment of solubility in various solvents provides valuable information for reaction setup, purification, and formulation.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.

-

Observation: The mixture is agitated and observed for dissolution at room temperature. If the compound does not dissolve, gentle heating may be applied.

-

Classification: The solubility is classified as soluble, sparingly soluble, or insoluble.

Caption: Workflow for Solubility Determination.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (CDCl₃, 300 MHz): [1]

-

δ 13.88 (s br, 1H)

-

δ 8.23 (s, 1H)

-

δ 4.44 (q, J=7.1, 2H)

-

δ 4.31 (q, J=7.1, 2H)

-

δ 1.39 (t, J=7.1, 3H)

-

δ 1.34 (t, J=7.1, 3H)

¹³C NMR (CDCl₃, 75 MHz): [1]

-

δ 162.0

-

δ 142.2

-

δ 135.3

-

δ 114.7

-

δ 61.7

-

δ 60.7

-

δ 14.2

-

δ 14.1

Insight: The ¹H NMR spectrum clearly shows the characteristic signals for the ethyl ester groups (quartets and triplets) and the pyrazole ring protons. The broad singlet at 13.88 ppm is indicative of the N-H proton of the pyrazole ring. The ¹³C NMR spectrum confirms the presence of the carbonyl carbons of the ester groups and the carbons of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR (ν, cm⁻¹): [1]

-

2985

-

1716

Insight: The strong absorption at 1716 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional groups. The absorption at 2985 cm⁻¹ is attributed to the C-H stretching of the ethyl groups.

Synthesis and Reactivity

This compound is typically synthesized via a 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne. This method offers a high degree of regioselectivity.

Caption: General synthesis pathway for this compound.

The pyrazole ring is a versatile scaffold in medicinal chemistry, and the dicarboxylate functionality allows for further chemical modifications, making this compound a valuable building block for the synthesis of more complex molecules with potential biological activity.[2][3]

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

-

Disclaimer: This safety information is based on related compounds and should be used as a guideline. It is imperative to consult a comprehensive and specific Safety Data Sheet (SDS) for this compound once available and to conduct a thorough risk assessment before handling this chemical.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of this compound, emphasizing the importance of experimental verification and the relationship between molecular structure and macroscopic properties. While some data, such as a definitive boiling point and comprehensive solubility profiles, remain to be fully characterized in the literature, this guide serves as a valuable resource for researchers by consolidating available information and providing standardized protocols for its determination. The continued investigation of this and related pyrazole derivatives is crucial for advancing their application in drug discovery and materials science.

References

- 1. Diethyl Pyrazole-3,5-dicarboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

Diethyl 1H-pyrazole-3,4-dicarboxylate molecular weight

An In-Depth Technical Guide to Diethyl 1H-pyrazole-3,4-dicarboxylate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic compound featuring a pyrazole core functionalized with two ethyl ester groups at adjacent positions. While its 3,5-disubstituted isomer is more commonly documented, the 3,4-dicarboxylate isomer serves as a uniquely valuable synthon for the development of complex molecular architectures, particularly in the field of medicinal chemistry. The pyrazole nucleus is recognized as a "privileged scaffold" due to its metabolic stability and its presence in numerous FDA-approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical and spectroscopic properties, outlining a robust synthetic protocol, and exploring its strategic importance as a building block for bioactive molecules, such as pyrazolo[3,4-b]pyridines.[3] This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile intermediate.

Core Molecular Profile

Chemical Identity and Structure

This compound is characterized by a five-membered aromatic diazole ring. The strategic placement of the carboxylate groups at the C3 and C4 positions offers distinct reactivity and steric profiles compared to other isomers, making it a specific tool for accessing particular classes of fused heterocyclic systems.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₂N₂O₄

-

Canonical SMILES: CCOC(=O)C1=C(C(=O)OCC)C=NN1

Physicochemical Properties

The quantitative data for this compound is summarized below. The molecular weight is calculated from its molecular formula, and other properties are derived from experimental data found in the literature.[4]

| Property | Value | Source |

| Molecular Weight | 212.20 g/mol | Calculated |

| Exact Mass | 212.0797 g/mol | Calculated |

| Appearance | Pale yellow crystals | [4] |

| Melting Point | 69-70 °C | [4] |

Spectroscopic Characterization: The Analytical Fingerprint

Structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented here is consistent with the assigned structure and provides a benchmark for analytical validation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of this molecule. The 1H NMR spectrum is notable for the singlet at 8.23 ppm, corresponding to the lone proton on the pyrazole ring (C5-H), and a very broad singlet for the N-H proton, indicating its acidic nature.[4]

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Pyrazole N-H | 13.88 | broad s | - | 1H |

| Pyrazole C-H | 8.23 | s | - | 1H (C₅-H) |

| Ester -OCH₂- | 4.44 | q | 7.1 | 2H |

| Ester -OCH₂- | 4.31 | q | 7.1 | 2H |

| Ester -CH₃ | 1.39 | t | 7.1 | 3H |

| Ester -CH₃ | 1.34 | t | 7.1 | 3H |

The ¹³C NMR spectrum shows four distinct signals in the aromatic/carbonyl region and four signals in the aliphatic region, confirming the presence of two non-equivalent ethyl ester groups attached to the pyrazole core.[4]

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) | Assignment |

| Carbonyl (C=O) | 162.0 | Ester C=O |

| Aromatic/Olefinic | 142.2 | Pyrazole C |

| Aromatic/Olefinic | 135.3 | Pyrazole C |

| Aromatic/Olefinic | 114.7 | Pyrazole C |

| Methylene (-OCH₂-) | 61.7 | Ester CH₂ |

| Methylene (-OCH₂-) | 60.7 | Ester CH₂ |

| Methyl (-CH₃) | 14.2 | Ester CH₃ |

| Methyl (-CH₃) | 14.1 | Ester CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides functional group information that corroborates the NMR data. Key vibrational bands confirm the presence of the N-H bond and the ester carbonyl groups.[4]

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| C-H Stretch (Aliphatic) | 2985 | Confirms the ethyl groups. |

| C=O Stretch (Ester) | 1716 | Strong band, characteristic of the ester carbonyls. |

Synthesis and Mechanistic Insights

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

The synthesis of this compound can be efficiently achieved through a catalyst-free 1,3-dipolar cycloaddition reaction.[4] This method involves the reaction of an ethyl diazoacetate with diethyl acetylenedicarboxylate. The high efficiency and atom economy of this cycloaddition make it a preferred method for laboratory-scale synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4] It represents a self-validating system where reaction completion can be monitored via Thin Layer Chromatography (TLC), and the product can be purified to meet the analytical specifications described in Section 2.

Step 1: Reaction Setup

-

In a 5 mL round-bottom flask equipped with a magnetic stir bar, charge the alkyne substrate (1 mmol).

-

Add the diazo compound (1.1 mmol).

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Purification

-

Upon completion, remove any excess reagent and solvent under reduced pressure (vacuum).

-

The resulting residue is the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization to afford the final product as pale yellow crystals.[4]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

The Role of the Pyrazole Scaffold in Drug Discovery

The "Privileged Scaffold" Concept

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple, distinct biological targets.[1] The pyrazole ring is a quintessential example of such a scaffold.[2] Its aromatic nature, metabolic stability, and ability to participate in hydrogen bonding interactions make it a highly desirable core for drug candidates. Numerous blockbuster drugs, including the kinase inhibitors Ibrutinib and Ruxolitinib, feature a pyrazole moiety, underscoring its importance.[2]

This compound as a Versatile Synthon

The true value of this compound lies in its role as a versatile synthetic intermediate. The two adjacent ester groups can be readily transformed into a wide array of other functional groups (e.g., amides, hydrazides, carboxylic acids) or used to construct fused ring systems. This versatility allows for the systematic exploration of chemical space around the pyrazole core.

Application Example: Synthesis of Pyrazolo[3,4-b]pyridines

A prime application of 3,4-disubstituted pyrazoles is the synthesis of pyrazolo[3,4-b]pyridines. This class of fused heterocycles is of significant interest due to its wide range of biological activities, including antitumor, anti-inflammatory, and central nervous system effects.[3] The synthesis typically involves the condensation of a 3-aminopyrazole (derivable from a 3,4-dicarboxylate precursor) with a 1,3-dicarbonyl compound, which forms the pyridine ring.[3]

Caption: Logical progression from a privileged scaffold to a drug candidate class.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related pyrazole dicarboxylates and other heterocyclic esters provide a strong basis for safe handling protocols.

-

General Hazards: Similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7]

-

Handling Precautions:

-

Use only in a well-ventilated area, such as a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

-

Avoid breathing dust, fumes, or vapors.[5] Wash hands thoroughly after handling.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical advice.[5]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined spectroscopic signature allows for unambiguous identification, and its synthesis is achievable through robust and efficient chemical transformations. As a derivative of the pyrazole privileged scaffold, it provides a strategic entry point for the synthesis of complex heterocyclic systems, most notably the biologically active pyrazolo[3,4-b]pyridines. For drug discovery professionals, this compound represents not just a molecule, but a versatile tool for generating novel chemical entities with therapeutic potential.

References

- 1. diethyl 1H-pyrazole-3,5-dicarboxylate | 37687-24-4 | Benchchem [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of Diethyl 1H-pyrazole-3,4-dicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 1H-pyrazole-3,4-dicarboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Due to the limited availability of specific public data on its solubility, this document emphasizes the theoretical principles governing its dissolution in various organic solvents and presents a detailed experimental protocol for its empirical determination. This guide is intended to empower researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.

Introduction: The Significance of this compound

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents and functional materials. Their unique chemical architecture allows for diverse biological activities and applications as ligands in coordination chemistry. This compound, as a member of this important class of compounds, holds considerable promise as a versatile building block in organic synthesis. A thorough understanding of its solubility is paramount for its effective use in reaction media, purification processes such as recrystallization, and formulation development.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure and physicochemical properties.

2.1. Physicochemical Properties of this compound

-

Polarity: The presence of a pyrazole ring with two nitrogen atoms and two ester functional groups imparts a significant degree of polarity to the molecule. The nitrogen atoms can act as hydrogen bond acceptors, and the ester groups contribute to its polar nature.

-

Hydrogen Bonding: The N-H group in the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the oxygen atoms of the carbonyl groups in the esters can act as hydrogen bond acceptors.

-

Molecular Weight: The molecular formula is C₉H₁₂N₂O₄, corresponding to a molecular weight of 212.21 g/mol .

2.2. Influence of Solvent Properties

The choice of solvent is critical in determining the solubility of this compound. Key solvent properties to consider include:

-

Polarity: Polar solvents are more likely to dissolve polar solutes. Solvents can be broadly classified as polar protic (e.g., alcohols, water), polar aprotic (e.g., acetone, ethyl acetate, DMSO), and nonpolar (e.g., hexane, toluene).

-

Hydrogen Bonding Capability: Solvents that can engage in hydrogen bonding with the solute will enhance solubility.

-

Dielectric Constant: A higher dielectric constant generally indicates a more polar solvent that is better at solvating ions and polar molecules.

2.3. Predicted Solubility Profile

Based on the "like dissolves like" principle, we can predict the general solubility behavior of this compound:

-

High Solubility: Expected in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetone and ethyl acetate. These solvents can interact favorably with the polar pyrazole ring and ester groups.

-

Moderate Solubility: May be observed in solvents with intermediate polarity.

-

Low Solubility: Expected in nonpolar solvents like hexane and cyclohexane, as the nonpolar hydrocarbon chains of these solvents cannot effectively solvate the polar functional groups of the pyrazole derivative.

It is important to note that for many pyrazole derivatives, recrystallization is often performed from solvents like ethanol, methanol, isopropanol, acetone, and ethyl acetate, which suggests that their solubility is significantly higher at elevated temperatures in these solvents.[1]

Experimental Determination of Solubility

Given the absence of a comprehensive public dataset, empirical determination of solubility is essential. The following is a detailed protocol for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer for quantitative analysis

-

Small vials with screw caps

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of a solid compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be in contact with the solid phase throughout this period.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

For finely dispersed solids, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

-

-

Data Calculation:

-

From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Qualitative Solubility Determination

For a rapid assessment, a qualitative solubility test can be performed.[2]

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.

-

Observe whether the compound dissolves completely. This can be categorized as "soluble," "sparingly soluble," or "insoluble."

Safety and Handling

While specific toxicity data for this compound is not widely available, it is prudent to handle it with care, following standard laboratory safety procedures. For a related compound, diethyl 1H-pyrazole-3,5-dicarboxylate, the GHS hazard statements indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, it is recommended to:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for the specific product being used.

Conclusion

Understanding the solubility of this compound is a critical first step for its successful application in research and development. This guide has provided a theoretical basis for predicting its solubility in common organic solvents and a detailed experimental protocol for its accurate determination. By applying these principles and methods, researchers can confidently and effectively utilize this promising compound in their synthetic and formulation endeavors.

References

A Technical Guide to the Spectral Characteristics of Diethyl 1H-pyrazole-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Pyrazoles are a well-established class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The substitution pattern on the pyrazole ring significantly influences the molecule's chemical and biological properties, making unambiguous structural elucidation paramount. This guide will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Isomeric Context

To understand the spectral data, it is crucial to first visualize the molecule and its relationship to its common isomer.

Diagram 1: Molecular Structure of Diethyl 1H-pyrazole-3,4-dicarboxylate

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expected ¹H NMR Spectrum of this compound:

Based on the structure, the following proton signals are anticipated:

-

Pyrazole NH Proton: A broad singlet is expected for the N-H proton, likely in the downfield region (δ 12-14 ppm), due to hydrogen bonding and the acidic nature of this proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.

-

Pyrazole C5-H Proton: A singlet for the proton attached to the C5 position of the pyrazole ring is expected. Its chemical shift would be influenced by the aromaticity of the ring and the presence of the adjacent nitrogen atom, likely appearing in the region of δ 8.0-8.5 ppm.

-

Ethyl Ester Protons (-OCH₂CH₃): Two distinct signals for each of the two ethyl groups will be observed.

-

A quartet for the methylene protons (-OCH₂) directly attached to the ester oxygen. These protons are deshielded by the electronegative oxygen and the carbonyl group, and their signal is expected around δ 4.2-4.5 ppm. The quartet arises from coupling with the adjacent methyl protons.

-

A triplet for the terminal methyl protons (-CH₃) of the ethyl groups. These protons are further from the electron-withdrawing groups and will appear more upfield, typically around δ 1.2-1.4 ppm. The triplet is due to coupling with the neighboring methylene protons.

-

Comparative Data: ¹H NMR of Diethyl 1H-pyrazole-3,5-dicarboxylate

For comparison, the reported ¹H NMR data for the 3,5-isomer shows a singlet for the C4-H proton at approximately δ 7.0 ppm, which is more upfield than the predicted C5-H of the 3,4-isomer due to the different electronic environment. The signals for the ethyl groups and the NH proton are expected to be in similar regions.

Table 1: Predicted ¹H NMR Data for this compound and Reported Data for the 3,5-Isomer

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for 3,4-isomer | Multiplicity | Integration | Reported Chemical Shift (δ, ppm) for 3,5-isomer |

| NH | 12.0 - 14.0 | broad singlet | 1H | ~13.5 |

| C5-H | 8.0 - 8.5 | singlet | 1H | - |

| C4-H | - | - | - | ~7.0 |

| -OCH₂CH₃ | 4.2 - 4.5 | quartet | 4H | ~4.4 |

| -OCH₂CH₃ | 1.2 - 1.4 | triplet | 6H | ~1.4 |

¹³C NMR Spectroscopy: Probing the Carbon Framework

Expected ¹³C NMR Spectrum of this compound:

The proton-decoupled ¹³C NMR spectrum is expected to show the following signals:

-

Carbonyl Carbons (C=O): Two distinct signals for the two ester carbonyl carbons are expected in the downfield region, typically between δ 160-165 ppm.

-

Pyrazole Ring Carbons (C3, C4, C5): Three signals are anticipated for the three carbons of the pyrazole ring. The chemical shifts will be influenced by their position relative to the nitrogen atoms and the ester substituents. C3 and C4, being attached to the electron-withdrawing ester groups, will be more deshielded than C5. Approximate predicted ranges are: C3 and C4 (~140-150 ppm) and C5 (~110-120 ppm).

-

Ethyl Ester Carbons (-OCH₂CH₃): Two signals for the carbons of the ethyl groups are expected. The methylene carbon (-OCH₂) will be around δ 60-65 ppm, and the methyl carbon (-CH₃) will be in the upfield region, around δ 14-16 ppm.

Comparative Data: ¹³C NMR of Diethyl 1H-pyrazole-3,5-dicarboxylate

The reported ¹³C NMR data for the 3,5-isomer shows signals for the pyrazole carbons C3 and C5 at around δ 143 ppm and the C4 carbon at approximately δ 111 ppm. The carbonyl and ethyl group carbons appear in similar regions as predicted for the 3,4-isomer.

Table 2: Predicted ¹³C NMR Data for this compound and Reported Data for the 3,5-Isomer

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for 3,4-isomer | Reported Chemical Shift (δ, ppm) for 3,5-isomer |

| C=O | 160 - 165 | ~162 |

| C3, C4 | 140 - 150 | ~143 (C3, C5) |

| C5 | 110 - 120 | ~111 (C4) |

| -OCH₂CH₃ | 60 - 65 | ~62 |

| -OCH₂CH₃ | 14 - 16 | ~14 |

Experimental Protocol for NMR Spectroscopy

Diagram 2: Workflow for NMR Sample Preparation and Analysis

Caption: A generalized workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate frequency and the magnetic field is shimmed to achieve optimal homogeneity, which is crucial for high-resolution spectra.

-

Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. This includes defining the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is converted into a spectrum via a Fourier transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak identification.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectrum of this compound:

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretches: Absorption bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the ethyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is expected for the C=O stretching vibration of the two ester groups. This is often one of the most prominent peaks in the spectrum.

-

C=N and C=C Stretches: The pyrazole ring will exhibit C=N and C=C stretching vibrations in the fingerprint region, typically between 1500-1650 cm⁻¹.

-

C-O Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region is characteristic of the C-O stretching vibration of the ester functionality.

Comparative Data: IR of Diethyl 1H-pyrazole-3,5-dicarboxylate

The IR spectrum of the 3,5-isomer shows a broad N-H stretch around 3250 cm⁻¹, a strong C=O stretch at approximately 1730 cm⁻¹, and C-O stretching bands in the 1200-1300 cm⁻¹ range. This is in excellent agreement with the predicted spectrum for the 3,4-isomer.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong, Sharp |

| C=N, C=C Stretch (Ring) | 1500 - 1650 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: A background spectrum of the empty ATR crystal is collected. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum.

-

Sample Application: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Pressure Application: The ATR press is engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum of the sample is then recorded.

-

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum of this compound:

The molecular formula of this compound is C₉H₁₂N₂O₄, which corresponds to a molecular weight of 212.2 g/mol .[3]

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z of 212. This peak confirms the molecular weight of the compound.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a peak at m/z 167, and the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da) to give a peak at m/z 139. The pyrazole ring itself is relatively stable and may remain intact in some major fragments.

Diagram 3: Predicted Key Fragmentation in Mass Spectrometry

References

A Comprehensive Spectroscopic Guide to Diethyl 1H-Pyrazole-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazole, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. The precise arrangement of the ester groups on the pyrazole core dictates its chemical reactivity and three-dimensional structure, making unambiguous structural confirmation paramount. This technical guide provides an in-depth analysis of the key spectroscopic data essential for the characterization of this compound, offering field-proven insights into data acquisition and interpretation.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule.

Experimental Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.88 | br s | 1H | N-H |

| 8.23 | s | 1H | C5-H |

| 4.44 | q, J=7.1 Hz | 2H | C3-OCH₂CH₃ |

| 4.31 | q, J=7.1 Hz | 2H | C4-OCH₂CH₃ |

| 1.39 | t, J=7.1 Hz | 3H | C3-OCH₂CH₃ |

| 1.34 | t, J=7.1 Hz | 3H | C4-OCH₂CH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by several distinct signals that confirm its structure.

-

N-H Proton: A broad singlet observed at a significantly downfield chemical shift of approximately 13.88 ppm is characteristic of the N-H proton of the pyrazole ring. The broadness is due to quadrupole broadening and potential hydrogen bonding.

-

Aromatic Proton: A sharp singlet at 8.23 ppm corresponds to the single proton on the pyrazole ring at the C5 position. Its singlet nature indicates no adjacent protons.

-

Ethyl Ester Protons: The two ethyl ester groups give rise to two sets of quartets and triplets. The methylene protons (-OCH₂-) of the ester at the C3 position appear as a quartet at 4.44 ppm, while those of the ester at the C4 position are observed as a quartet at 4.31 ppm. The slight difference in their chemical shifts is due to the different electronic environments of the C3 and C4 positions of the pyrazole ring. The methyl protons (-CH₃) of the two ester groups appear as two distinct triplets at 1.39 ppm and 1.34 ppm, each integrating to three protons. The coupling constant (J) of 7.1 Hz for both the quartets and triplets is a classic signature of an ethyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule.

Experimental Data

| Chemical Shift (δ) ppm | Assignment |

| 162.0 | C3-C=O |

| 142.2 | C4-C=O |

| 135.3 | C3 |

| 114.7 | C4 |

| 61.7 | C5 |

| 60.7 | C3-OCH₂CH₃ |

| 14.2 | C4-OCH₂CH₃ |

| 14.1 | C3-OCH₂CH₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework.

-

Carbonyl Carbons: The two carbonyl carbons of the ester groups are observed at the most downfield chemical shifts, around 162.0 ppm and 142.2 ppm, which is typical for ester carbonyls.

-

Pyrazole Ring Carbons: The three carbons of the pyrazole ring appear in the aromatic region. The C3 and C4 carbons, being attached to the electron-withdrawing ester groups, are found at 135.3 ppm and 114.7 ppm, respectively. The C5 carbon is observed at 61.7 ppm.

-

Ethyl Ester Carbons: The methylene carbons (-OCH₂-) of the two ethyl groups are located at 60.7 ppm and 14.2 ppm. The methyl carbons (-CH₃) are found at the most upfield positions, around 14.1 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal.

-

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Data for Diethyl 1H-pyrazole-3,5-dicarboxylate (for comparative analysis)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Broad | N-H stretch |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1560 | Medium | C=N stretch (pyrazole ring) |

| 1300-1000 | Strong | C-O stretch (ester) |

Data obtained from PubChem for the 3,5-isomer.[1]

Comparative Analysis and Predicted IR Spectrum for this compound

The IR spectrum of this compound is expected to be broadly similar to its 3,5-isomer, with the key functional groups exhibiting characteristic absorption bands.

-

N-H Stretch: A broad absorption band is anticipated in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibration in the pyrazole ring. The broadness is a result of intermolecular hydrogen bonding.

-

C-H Stretches: Sharp peaks in the 2850-3000 cm⁻¹ range will correspond to the C-H stretching vibrations of the ethyl groups.

-

C=O Stretch: A very strong and sharp absorption band is expected around 1710-1740 cm⁻¹, which is indicative of the C=O stretching of the two ester functional groups. The exact position may be slightly different from the 3,5-isomer due to the altered electronic effects of the substituent positions.

-

C=N and C=C Stretches: The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretches: Strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹, will be due to the C-O stretching vibrations of the ester groups.

The primary difference in the IR spectra of the 3,4- and 3,5-isomers would likely be subtle shifts in the positions and intensities of the ring vibration and C=O stretching bands due to the different symmetry and electronic distribution.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the necessary data processing, including background subtraction.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Data for Diethyl 1H-pyrazole-3,5-dicarboxylate (for comparative analysis)

| m/z | Putative Assignment |

| 212 | [M]⁺ (Molecular Ion) |

| 183 | [M - C₂H₅]⁺ |

| 167 | [M - OC₂H₅]⁺ |

| 139 | [M - COOC₂H₅]⁺ |

Data derived from the known fragmentation patterns of similar esters.

Comparative Analysis and Predicted Mass Spectrum for this compound

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyrazole ring and the presence of the two ester groups.

-

Molecular Ion: The molecular ion peak ([M]⁺) should be observed at an m/z of 212, corresponding to the molecular formula C₉H₁₂N₂O₄.[2]

-

Fragmentation Pattern: The fragmentation is likely to proceed through the loss of fragments from the ester side chains. Common fragmentation pathways for ethyl esters include:

-

Loss of an ethoxy radical (-•OC₂H₅) to give a fragment at m/z 167.

-

Loss of an ethyl radical (-•C₂H₅) to give a fragment at m/z 183.

-

Loss of the entire carbethoxy group (-•COOC₂H₅) to yield a fragment at m/z 139.

-

The relative abundances of the fragment ions may differ between the 3,4- and 3,5-isomers due to the different positions of the ester groups, which can influence the stability of the resulting fragment ions. However, the major fragmentation pathways are expected to be analogous.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation. The data presented in this guide, along with the detailed experimental protocols and interpretative insights, serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The comparative analysis with the 3,5-isomer further enhances the educational value of this guide, demonstrating how a deep understanding of spectroscopic principles can be applied to predict and interpret the spectra of related compounds.

References

An In-Depth Technical Guide to Diethyl 1H-pyrazole-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diethyl 1H-pyrazole-3,4-dicarboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts to offer expert insights into its synthesis, properties, and applications, with a focus on the causal relationships that drive experimental choices and outcomes.

Chemical Identity and Molecular Architecture

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The defining features of this molecule are the two ethyl ester groups attached to positions 3 and 4 of the pyrazole ring. It is crucial to distinguish this isomer from its close relative, Diethyl 1H-pyrazole-3,5-dicarboxylate, as the positioning of the functional groups significantly influences the molecule's reactivity and its utility as a synthetic building block.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 37687-26-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₁₂N₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 212.21 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | O=C(OCC)C1=CNN=C1C(OCC)=O | --INVALID-LINK--[1] |

| InChI | InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-10-11-7(6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | --INVALID-LINK--[2] |

| InChIKey | VZKOLHTYHOVCKT-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Synthesis: A Focus on 1,3-Dipolar Cycloaddition

The construction of the pyrazole ring is most effectively achieved through a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. Specifically, the 1,3-dipolar cycloaddition of a diazo compound with an alkyne offers a direct and efficient route to the pyrazole core.

Recommended Synthetic Protocol: Catalyst-Free Cycloaddition

A robust and environmentally conscious method for the synthesis of this compound involves the catalyst-free 1,3-dipolar cycloaddition of ethyl diazoacetate to diethyl acetylenedicarboxylate. The absence of a catalyst simplifies the purification process and reduces potential sources of contamination.

Experimental Protocol:

-

Reaction Setup: In a 5 mL round-bottom flask equipped with a reflux condenser, combine the diazo compound and the alkyne. For every 1 mmol of the heavier reagent, use 1.1 mmol of the more volatile one.

-

Reaction Conditions: Heat the reaction mixture to 80 °C.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or proton NMR. Upon completion, remove the excess reagent and solvent under vacuum to yield the crude product.

-

Purification: The resulting pale yellow crystals can be further purified by recrystallization.

This straightforward procedure has been reported to yield this compound in 86% yield.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.34 (t, J=7.1 Hz, 3H), 1.39 (t, J=7.1 Hz, 3H), 4.31 (q, J=7.1 Hz, 2H), 4.44 (q, J=7.1 Hz, 2H), 8.23 (s, 1H), 13.88 (s br, 1H) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 14.1, 14.2, 60.7, 61.7, 114.7, 135.3, 142.2, 162.0 |

| IR (ν, cm⁻¹) | 1716, 2985 |

| ESI-MS (m/z) | 235 [M+23]⁺ (50%), 447 [2M+23]⁺ |

Source: Supplementary Information for Green Chemistry, 2008.[3]

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is primarily dictated by the pyrazole ring and the two ethyl ester functionalities. This combination offers a versatile platform for a variety of chemical transformations.

Reactions of the Pyrazole Ring

-

N-Alkylation: The pyrazole ring can be readily N-alkylated under basic or acidic conditions. This modification is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a molecule.[4][5][6]

-

Electrophilic Aromatic Substitution: The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic aromatic substitution, although the presence of two electron-withdrawing ester groups will influence the regioselectivity of such reactions.

Reactions of the Ester Groups

-

Hydrolysis: The ethyl esters can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. The resulting diacid is a valuable precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.[7][8][9]

-

Transesterification: The ethyl esters can be converted to other esters through transesterification, allowing for the introduction of different alkyl or aryl groups.[10]

-

Amidation: The esters can be directly converted to amides by reaction with amines, providing access to a wide range of pyrazole-3,4-dicarboxamides.

Caption: Key reactions of this compound.

Applications in Research and Development

While specific, large-scale applications of this compound are not extensively documented, its structural motifs are prevalent in a variety of biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[5][7][11][12][13][14]

Therefore, this compound serves as a valuable building block for the synthesis of novel compounds for:

-

Drug Discovery: As a scaffold for the development of new therapeutic agents. The two ester groups provide convenient handles for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships.

-

Agrochemicals: The pyrazole core is a common feature in many pesticides and herbicides.

-

Materials Science: The ability of the pyrazole ring to coordinate with metal ions makes it a candidate for the development of novel coordination polymers and metal-organic frameworks (MOFs).

Safety and Handling

-

Skin and Eye Irritation: May cause skin and eye irritation upon contact.[15][16][17][18][19]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[18]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16][17][19]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][16][17]

Conclusion

This compound is a versatile and valuable heterocyclic compound with significant potential in various fields of chemical research and development. Its straightforward synthesis, coupled with the reactivity of its pyrazole ring and ester functionalities, makes it an attractive starting material for the construction of more complex molecules with potential biological and material applications. As research into novel pyrazole-based compounds continues to expand, the importance of synthons like this compound is set to grow.

References

- 1. This compound 95% | CAS: 37687-26-6 | AChemBlock [achemblock.com]

- 2. 1H-Pyrazole-3,4-dicarboxylic acid diethyl ester | 37687-26-6 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 6. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]

- 7. Hydrolysis of mefenpyrdiethyl: an analytical and DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. This compound [myskinrecipes.com]

- 12. mdpi.com [mdpi.com]

- 13. DIETHYL 3,5-PYRAZOLEDICARBOXYLATE(37687-24-4) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. chemscene.com [chemscene.com]

- 17. angenechemical.com [angenechemical.com]

- 18. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Structure and Bonding in Pyrazole-3,4-dicarboxylates

Abstract: This technical guide provides a comprehensive examination of the molecular structure, bonding, and supramolecular assembly of pyrazole-3,4-dicarboxylates. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for functional materials.[1][2] This document synthesizes crystallographic and spectroscopic data to offer an in-depth perspective on the conformational intricacies, the dominant role of hydrogen bonding in crystal engineering, and the key experimental methodologies used for their characterization. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.

Introduction: The Significance of the Pyrazole-3,4-dicarboxylate Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif present in numerous pharmacologically active agents.[3] Compounds like the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant have validated the pyrazole core as a privileged scaffold in drug discovery.[4] The introduction of carboxylate groups at the 3- and 4-positions creates the pyrazole-3,4-dicarboxylate system, a versatile building block with a rich and tunable set of structural properties.

The strategic placement of two carboxylate groups provides multiple hydrogen bond donor and acceptor sites, predisposing these molecules to form intricate and predictable supramolecular architectures. Understanding the interplay between the pyrazole core, the conformation of the dicarboxylate substituents, and the resulting non-covalent interactions is paramount for designing new molecules with tailored physicochemical properties, crystal packing, and biological activities.[5] This guide elucidates these fundamental principles, bridging the gap between molecular structure and macroscopic function.

Synthesis of Pyrazole-3,4-dicarboxylates

The most common and efficient routes to pyrazole-3,4-dicarboxylates involve cycloaddition reactions. A well-established method is the reaction between a sydnone (a mesoionic heterocyclic aromatic compound) and an alkyne, such as dimethyl acetylenedicarboxylate (DMAD). This [3+2] cycloaddition proceeds with the loss of carbon dioxide to yield the stable pyrazole ring system.[6]

Another classical approach is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1] This foundational method in pyrazole synthesis remains a robust strategy for accessing a wide variety of substituted pyrazoles.

Experimental Protocol: Synthesis of Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate

This protocol is adapted from the synthesis described by Fun et al. (2012).[6] It outlines a typical cycloaddition approach.

Objective: To synthesize dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate from 3-phenyl-sydnone and dimethyl acetylenedicarboxylate (DMAD).

Materials:

-

3-phenyl-sydnone

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Dry p-xylene

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-phenyl-sydnone (1 mmol) and dimethyl acetylenedicarboxylate (1 mmol).

-

Solvent Addition: Add 10 mL of dry p-xylene to the flask.

-

Reflux: Heat the mixture under reflux for approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the p-xylene under reduced pressure using a rotary evaporator.

-

Recrystallization: The resulting solid product is then purified by recrystallization from ethanol to yield crystals suitable for analysis.

-

Characterization: The final product's identity and purity should be confirmed by measuring its melting point and acquiring NMR and IR spectra. For dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate, characteristic IR peaks appear around 1712 cm⁻¹ (C=O) and 1582 cm⁻¹ (C=N).[6] ¹H NMR in CDCl₃ will show singlets for the two methoxy groups (e.g., at δ 3.81 and 4.08 ppm) and the pyrazole H5 proton (e.g., at δ 9.28 ppm), along with multiplets for the phenyl ring protons.[6]

Molecular Structure and Conformation

The three-dimensional structure of pyrazole-3,4-dicarboxylates is defined by the geometry of the pyrazole ring and the orientation of the attached carboxylate groups. X-ray crystallography is the definitive technique for elucidating these features.

The Pyrazole Ring

The five-membered pyrazole ring is inherently aromatic and tends to be planar. The planarity of this core structure serves as a relatively rigid scaffold from which the carboxylate substituents extend.

Orientation of Carboxylate Groups

A key structural feature is that the carboxylate groups at the C3 and C4 positions are often not coplanar with the pyrazole ring.[6] The degree of this torsion is influenced by several factors:

-

Steric Hindrance: Bulky substituents on the N1 position or ester groups can cause steric clash, forcing the carboxylate groups to rotate out of the plane of the pyrazole ring.

-

Intramolecular Hydrogen Bonding: In the case of the dicarboxylic acid form, an intramolecular hydrogen bond can form between the carboxylic acid at one position and the carbonyl oxygen of the adjacent carboxylic acid. This is observed in 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, where an O—H⋯O bond helps to lock the conformation of the substituents.[7]

Supramolecular Assembly through Non-Covalent Interactions

The true elegance of pyrazole-3,4-dicarboxylates lies in their ability to self-assemble into complex, higher-order structures. This assembly is governed primarily by a network of specific and directional hydrogen bonds.

Hydrogen Bonding: The Master Architect

The combination of N-H/O-H donors and N/O acceptors allows for a rich variety of hydrogen bonding motifs that dictate the crystal packing.

-

Intramolecular Bonds: As mentioned, O—H⋯O bonds are found in dicarboxylic acid derivatives, influencing molecular conformation.[6]

-

Intermolecular Dimers: In ester derivatives like dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate, molecules often pair up into cyclic centrosymmetric dimers through C—H⋯O hydrogen bonds.[6]

-

3D Frameworks: The combination of multiple hydrogen bond types can link molecules into extensive three-dimensional networks. For example, in 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, the structure is built by a combination of O—H⋯O, O—H⋯N, and C—H⋯O interactions.[7] In derivatives containing amide or hydrazide functionalities, N—H⋯O and N—H⋯N bonds become critical contributors to the overall framework.[6]

Other Non-Covalent Interactions

While hydrogen bonding is dominant, other weaker interactions also contribute to the stability of the crystal lattice. These include C—H⋯π and N—H⋯π(arene) interactions, where a hydrogen atom interacts with the electron cloud of a nearby aromatic ring.[7]

Caption: Supramolecular motifs in pyrazole-3,4-dicarboxylates.

Structural and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous characterization of pyrazole-3,4-dicarboxylates.

Single-Crystal X-ray Diffraction

This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing within a crystal.

Protocol: Single-Crystal X-ray Diffraction Workflow

-

Crystal Selection: A suitable single crystal, free of defects, is selected from the purified sample under a microscope and mounted on a diffractometer.[6]

-

Data Collection: The crystal is cooled (e.g., to 172 K) to minimize thermal vibrations.[8] Data are collected using monochromatic X-ray radiation (e.g., Mo-Kα, λ = 0.71073 Å) by rotating the crystal and recording the diffraction pattern on a detector.[8]

-

Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or intrinsic phasing techniques (e.g., with software like SHELXT).[8]

-

Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares method (e.g., with SHELXL) to achieve the best fit between the calculated and observed diffraction data.[8]

-

Analysis: The final refined structure provides precise bond lengths, bond angles, torsional angles, and details of intermolecular interactions.

Caption: Integrated workflow for structural characterization.

Spectroscopic Analysis

NMR and IR spectroscopy are essential for confirming the molecular structure in solution and in bulk solid form, respectively. They serve as crucial validation for the crystallographic results.

| Technique | Key Observables | Typical Values for 1-Aryl-pyrazole-3,4-dicarboxylates | Reference |

| ¹H NMR | Chemical shifts (δ) of protons | H5 proton: δ 8.9-9.3 ppm; OCH₃ protons: δ 3.8-4.1 ppm | [6] |

| ¹³C NMR | Chemical shifts (δ) of carbons | C=O carbons: ~160-170 ppm; Pyrazole carbons: ~110-145 ppm | [9] |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) | C=O stretch: 1710-1735 cm⁻¹; O-H stretch (acid): ~3400 cm⁻¹ (broad); N-H stretch (hydrazide): ~3300-3360 cm⁻¹ | [6] |

Structure-Property Relationships

The detailed structural knowledge of pyrazole-3,4-dicarboxylates directly informs their application in both medicine and materials science.

-

Drug Development: The specific three-dimensional shape and the presentation of hydrogen bond donors and acceptors are critical for molecular recognition at a biological target. By understanding the preferred conformations and intermolecular interactions, medicinal chemists can design derivatives with improved binding affinity, selectivity, and pharmacokinetic properties like solubility, which is heavily influenced by crystal packing.[3]

-

Materials Science: As ligands, pyrazole-dicarboxylates are excellent candidates for constructing metal-organic frameworks (MOFs).[10] The defined geometry and multiple coordination sites of the carboxylate groups allow for the assembly of porous, crystalline materials with applications in gas storage, separation, and catalysis.[11] The strength and directionality of the hydrogen bonds also open avenues for designing purely organic functional materials with predictable crystal structures.

Conclusion

The structural chemistry of pyrazole-3,4-dicarboxylates is rich and multifaceted. Their molecular conformation is dictated by a balance of steric effects and intramolecular hydrogen bonding. In the solid state, they exhibit a remarkable propensity for self-assembly, driven by a diverse array of intermolecular hydrogen bonds that create robust dimers, sheets, and three-dimensional frameworks. A thorough characterization using X-ray crystallography, complemented by NMR and IR spectroscopy, is essential to unravel these structural details. This fundamental understanding is the cornerstone for the rational design of new pyrazole-3,4-dicarboxylate derivatives as next-generation pharmaceuticals and advanced functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Tautomerism in 1H-Pyrazole-3,4-Dicarboxylate Esters: A Structural and Mechanistic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs.[1] Their utility, however, is intrinsically linked to a fundamental chemical property: tautomerism. This phenomenon, where a molecule exists as a mixture of readily interconverting structural isomers, can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability.[1][2] For asymmetrically substituted N-unsubstituted pyrazoles, such as 1H-pyrazole-3,4-dicarboxylate esters, the presence of a dynamic tautomeric equilibrium presents a critical challenge for drug design and development. Understanding, characterizing, and controlling this equilibrium is paramount for ensuring compound integrity, reproducibility of biological data, and the rational optimization of drug candidates. This guide provides a comprehensive technical overview of the tautomerism in this specific class of pyrazoles, detailing the influential factors and the analytical methodologies required for its rigorous characterization.

The Fundamental Equilibrium: A Tale of Two Tautomers

The core of the issue lies in prototropic tautomerism, where the pyrazole's annular proton rapidly migrates between the two nitrogen atoms (N1 and N2).[2] In 1H-pyrazole-3,4-dicarboxylate esters, this results in a dynamic equilibrium between two distinct tautomers: the 1H-form and the 2H-form (often referred to in IUPAC nomenclature based on the lowest locant for the substituent, but for clarity, we will refer to them based on the N-H position relative to the substituents).

The central scientific question is: Which tautomer is the dominant species in a given environment, and what forces govern this preference? The answer is not trivial and depends on a delicate interplay of electronic, steric, and environmental factors.

Figure 1: Prototropic tautomeric equilibrium in 1H-pyrazole-3,4-dicarboxylate esters.

Governing Forces: Factors Influencing Tautomeric Preference

The position of the tautomeric equilibrium is not static; it is dictated by the molecule's structure and its immediate environment.

Electronic Nature of Substituents

The electronic properties of substituents on the pyrazole ring are a primary determinant of tautomeric preference. The interplay between the ester groups at positions 3 and 4 creates a nuanced electronic landscape.

-